(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This can enhance cholinergic signaling, which is often impaired in conditions like Alzheimer’s disease . Similarly, by inhibiting MAO-B, the compound prevents the breakdown of dopamine, potentially enhancing dopaminergic signaling .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. Enhanced acetylcholine signaling can improve cognitive function, while increased dopamine levels can have mood-enhancing effects . Additionally, the compound may also inhibit the aggregation of amyloid-beta (Aβ), a protein that forms plaques in the brains of Alzheimer’s patients .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced neurotransmission due to increased levels of acetylcholine and dopamine, and potentially reduced formation of Aβ plaques . These effects could lead to improved cognitive function and mood, and slowed progression of Alzheimer’s disease .
Properties
IUPAC Name |
4-acetyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-28-11-10-23-17-9-8-16(30(21,26)27)12-18(17)29-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGJFYFZOYICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.